

A Technical Guide to the Physical Properties of Pentyl Butyrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentyl butyrate*

Cat. No.: *B1223076*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **pentyl butyrate**, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work, with a focus on accurate data presentation and detailed experimental methodologies.

Core Physical Properties of Pentyl Butyrate

Pentyl butyrate, also known as amyl butyrate, is an ester recognized for its characteristic fruity aroma, reminiscent of pear or apricot. It is a colorless liquid at room temperature.

Understanding its physical properties is crucial for its application in various fields, including its use as a flavoring agent and in the synthesis of other organic compounds.

Quantitative Data

The boiling point and density of **pentyl butyrate** are key identifiers and are essential for purification processes such as distillation, as well as for dosage and formulation calculations. The table below summarizes these properties from various sources.

Physical Property	Value	Conditions
Boiling Point	185 - 186 °C	At standard atmospheric pressure (760 mmHg)
Density	0.865 - 0.870 g/mL	At 20 °C
0.86 g/cm ³	Not specified	
0.8832 g/cm ³	At 0 °C	

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail established experimental protocols for measuring the boiling point and density of liquid compounds like **pentyl butyrate**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination.

1. Distillation Method

This is a common and accurate method for determining the boiling point of a liquid sample.

- Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
- Procedure:
 - The liquid sample (**pentyl butyrate**) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
 - The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

- The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer while the liquid is distilling, is recorded as the boiling point.[\[1\]](#)

2. Capillary Method (Thiele Tube)

This micro-method is suitable when only a small amount of the sample is available.[\[2\]](#)[\[3\]](#)

- Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.
- Procedure:
 - A small amount of the liquid is placed in the small test tube.
 - The capillary tube is inverted (open end down) and placed into the liquid in the test tube.
 - The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point oil.
 - The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles.
 - Heating is continued until a steady stream of bubbles emerges from the capillary tube.
 - The heat source is then removed, and the apparatus is allowed to cool slowly.
 - The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[2\]](#)[\[3\]](#)

3. Gas Chromatography (for Boiling Range Distribution)

For complex mixtures or to determine the boiling range of a substance, gas chromatography can be used, as outlined in ASTM D7398 for fatty acid methyl esters.[\[4\]](#)[\[5\]](#)[\[6\]](#) This method separates components based on their boiling points.

- Apparatus: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.

- Procedure:
 - A small, precise volume of the sample is injected into the gas chromatograph.
 - The sample is vaporized and carried by an inert gas through the column, where components are separated based on their volatility.
 - The retention time of the compound is correlated with its boiling point by running a calibration standard containing compounds with known boiling points.

Determination of Density

Density is the mass of a substance per unit of volume. For liquids, it is commonly measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

1. Pycnometer Method

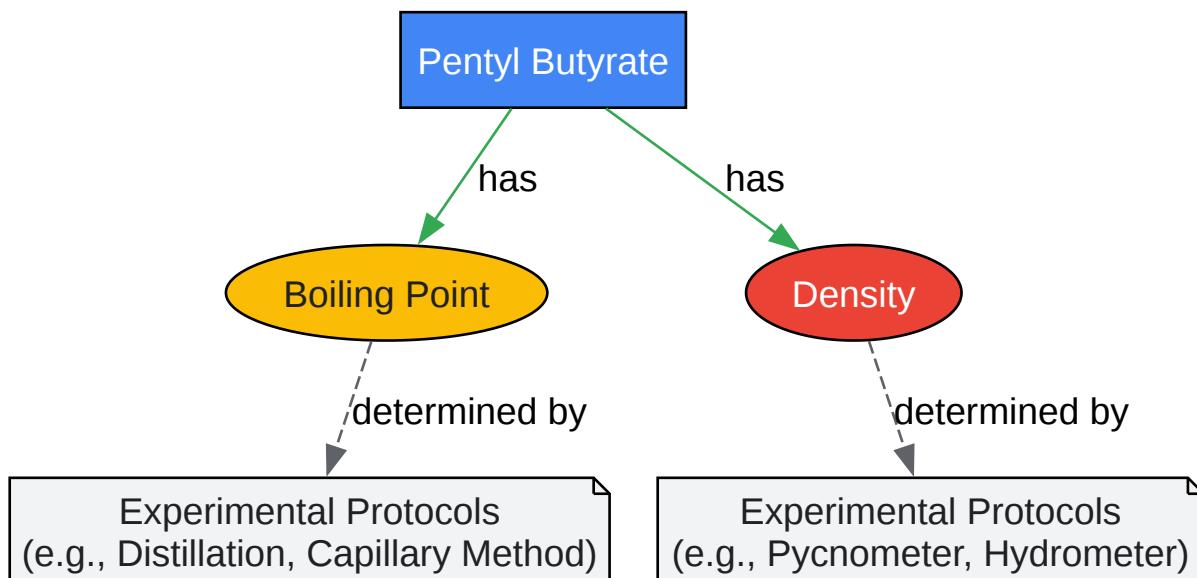
This method provides highly accurate and reproducible density measurements.

- Apparatus: A pycnometer (a glass flask with a precise volume), and an analytical balance.
- Procedure:
 - The empty, clean, and dry pycnometer is accurately weighed.
 - The pycnometer is filled with the liquid sample (**pentyl butyrate**), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
 - The filled pycnometer is weighed again.
 - The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
 - The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.^[7]

2. Hydrometer Method

A hydrometer is a direct-reading instrument for determining the density of liquids.

- Apparatus: A hydrometer and a graduated cylinder large enough to float the hydrometer.
- Procedure:
 - The liquid sample is poured into the graduated cylinder.
 - The hydrometer is gently lowered into the liquid until it floats freely.
 - The density is read directly from the calibrated scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem.


3. Buoyancy Method (Archimedes' Principle)

This method involves determining the apparent loss in mass of an object when submerged in the liquid.

- Apparatus: An analytical balance, a solid object of known volume (a sinker), and a beaker.
- Procedure:
 - The mass of the sinker is measured in the air.
 - The sinker is then submerged in the liquid sample contained in a beaker placed on the balance, and its apparent mass is measured.
 - The difference in mass is the mass of the displaced liquid.
 - The density of the liquid is calculated by dividing the mass of the displaced liquid by the volume of the sinker.^[7]

Logical Relationship Diagram

The following diagram illustrates the relationship between the substance and its measured physical properties, which are determined through specific experimental protocols.

[Click to download full resolution via product page](#)

Caption: Relationship between **pentyl butyrate** and its physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vernier.com [vernier.com]
- 2. Video: Boiling Points - Procedure [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. infinitalab.com [infinitalab.com]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. mt.com [mt.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Pentyl Butyrate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1223076#physical-properties-of-pentyl-butyrate-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com